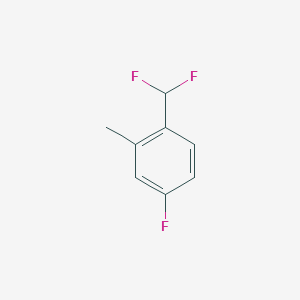
2-(Difluoromethyl)-5-fluorotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-fluorotoluene is an organic compound that features both difluoromethyl and fluorotoluene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under mild conditions . Another approach involves the use of difluorocarbene reagents, which can be generated in situ and react with aromatic substrates to form the desired product .
Industrial Production Methods
Industrial production methods for 2-(Difluoromethyl)-5-fluorotoluene often involve large-scale difluoromethylation processesThe choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-5-fluorotoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
Major products formed from these reactions include difluoromethyl ketones, carboxylic acids, and various substituted aromatic compounds. These products can have significant applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-5-fluorotoluene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-5-fluorotoluene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing the compound to mimic the behavior of these functional groups in biological systems. This property makes it a valuable tool in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluoromethylated aromatic compounds, such as:
- 2-(Difluoromethyl)benzene
- 4-(Difluoromethyl)phenol
- 3-(Difluoromethyl)aniline
Uniqueness
2-(Difluoromethyl)-5-fluorotoluene is unique due to the presence of both difluoromethyl and fluorotoluene groups, which confer distinct chemical and physical properties. These properties include increased metabolic stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds .
Eigenschaften
Molekularformel |
C8H7F3 |
|---|---|
Molekulargewicht |
160.14 g/mol |
IUPAC-Name |
1-(difluoromethyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H7F3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,8H,1H3 |
InChI-Schlüssel |
SCGPAMKCMYZQAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid](/img/structure/B13717675.png)
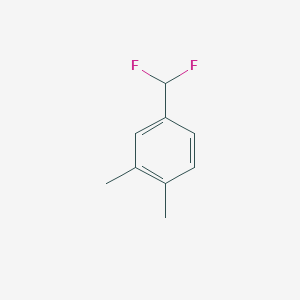
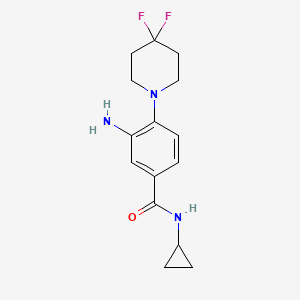
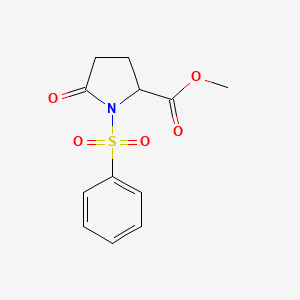
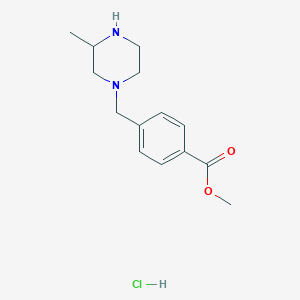
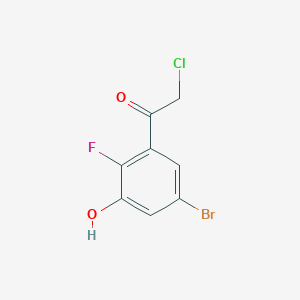
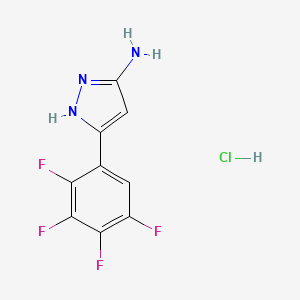
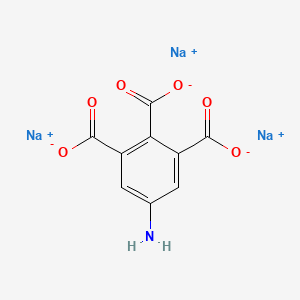
![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)

